

Spectroscopic Profile of 1-Iodo-2-methylhexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-2-methylhexane

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-iodo-2-methylhexane** ($C_7H_{15}I$), a key organiodide intermediate. Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-iodo-2-methylhexane**, the following data are predicted based on the analysis of structurally analogous compounds, such as 1-iodo-2-methylpropane and 1-iodo-2-methylbutane, and established principles of spectroscopy.

Table 1: Predicted 1H NMR Data for 1-Iodo-2-methylhexane

Solvent: $CDCl_3$, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.20	dd	2H	-CH ₂ I
~ 1.75	m	1H	-CH(CH ₃)-
~ 1.25 - 1.40	m	6H	-CH ₂ CH ₂ CH ₂ -
~ 0.90	d	3H	-CH(CH ₃)-
~ 0.88	t	3H	-CH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data for 1-Iodo-2-methylhexane

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 10 - 15	-CH ₂ CH ₃
~ 18 - 22	-CH(CH ₃)-
~ 22 - 25	-CH ₂ CH ₂ CH ₃
~ 28 - 32	-CH ₂ CH ₂ CH ₃
~ 35 - 40	-CH(CH ₃)-
~ 40 - 45	-CH ₂ I

Table 3: Predicted IR Absorption Data for 1-Iodo-2-methylhexane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretch (alkane)
1465 - 1450	Medium	C-H bend (methylene and methyl)
1380 - 1370	Medium	C-H bend (methyl)
~ 1200	Medium	C-H wag (methylene)
~ 500 - 600	Strong	C-I stretch

Table 4: Predicted Mass Spectrometry Data for 1-iodo-2-methylhexane

m/z	Predicted Fragment
226	[M] ⁺ (Molecular Ion)
127	[I] ⁺
99	[M - I] ⁺
71	[C ₅ H ₁₁] ⁺
57	[C ₄ H ₉] ⁺ (base peak)
43	[C ₃ H ₇] ⁺
29	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-iodo-2-methylhexane** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

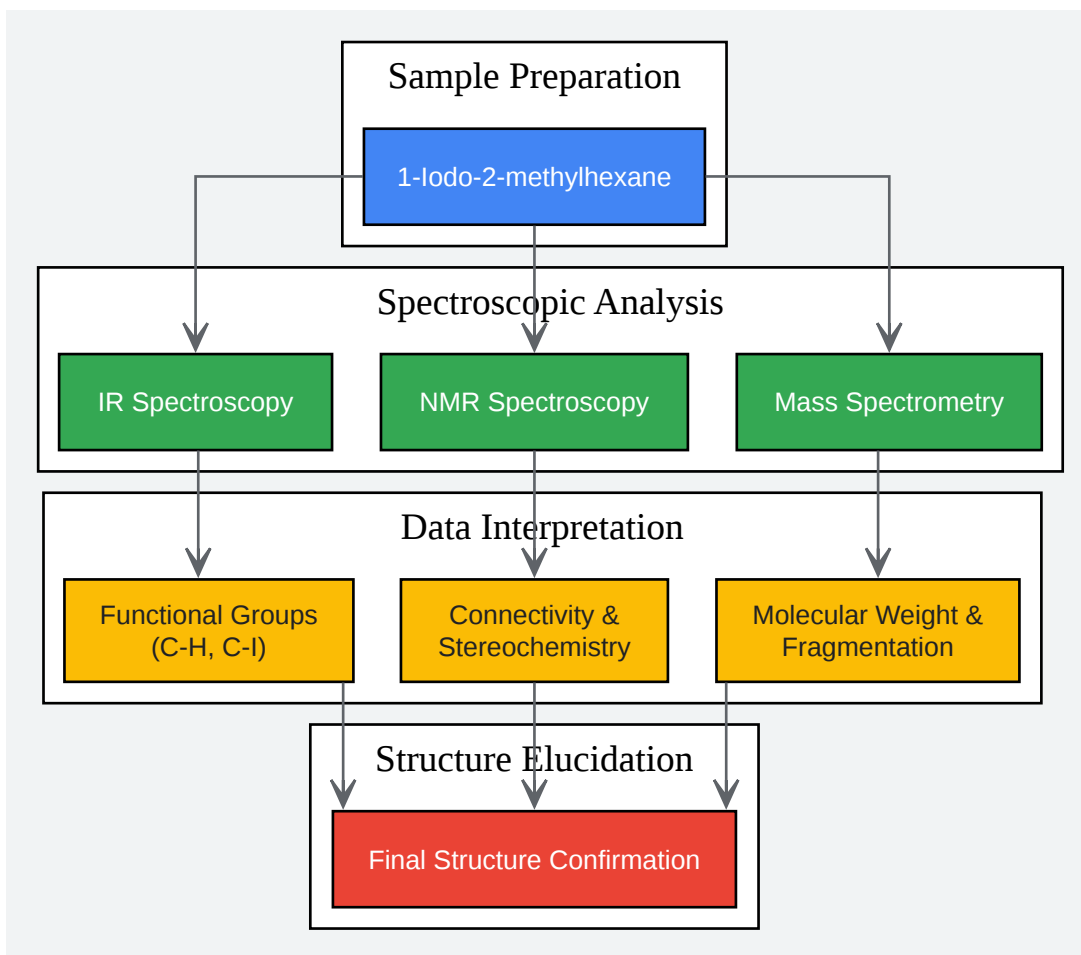
- Sample Preparation: A thin film of neat **1-iodo-2-methylhexane** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the sample.
- Acquisition:
 - Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-iodo-2-methylhexane** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization: Electron Ionization (EI) is typically used.
 - Ionization Energy: 70 eV.
- Analysis:
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-300.

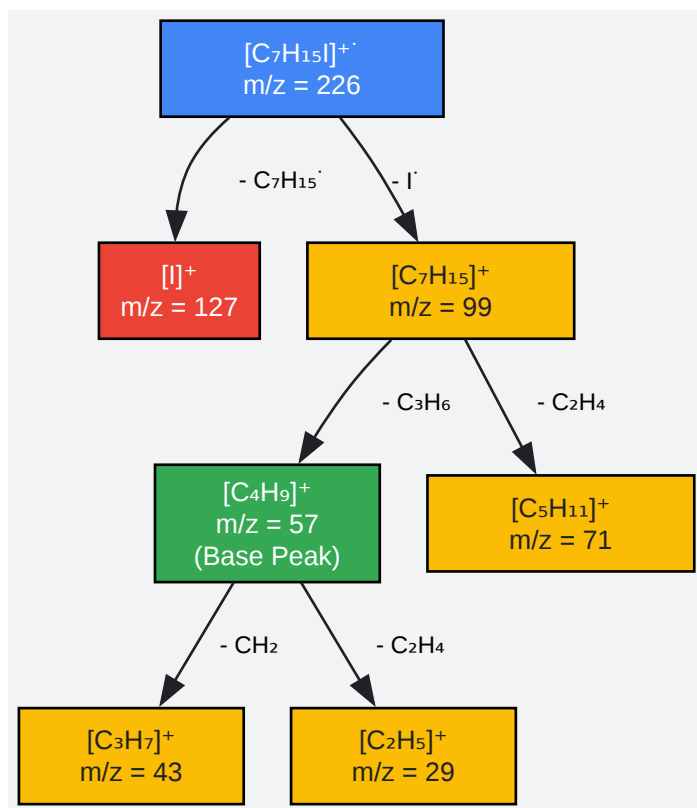
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathways for **1-iodo-2-methylhexane**.



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Caption: Logical workflow for spectroscopic analysis.



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Caption: Predicted MS fragmentation of **1-iodo-2-methylhexane**.

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